(S)-Higenamine vs. (R)-Higenamine: Enantiomer-Specific Potency in iNOS Inhibition and NO Production
In LPS-stimulated RAW 264.7 macrophages, (S)-higenamine hydrobromide exhibits a 3.3-fold greater inhibitory potency against iNOS expression and NO production compared to its (R)-enantiomer [1]. This stereospecific advantage translates to a significant survival benefit in an in vivo endotoxemia model, where (S)-higenamine treatment significantly increased survival rates in LPS-treated mice, whereas the (R)-isomer only showed a non-significant trend [1].
| Evidence Dimension | Inhibition of LPS-induced iNOS/NO production (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.2 µM |
| Comparator Or Baseline | (R)-Higenamine: IC50 = 86.3 µM; (RS)-Higenamine: IC50 = 53.4 µM |
| Quantified Difference | (S)-enantiomer is 3.3-fold more potent than (R)-enantiomer; 2.0-fold more potent than racemate |
| Conditions | RAW 264.7 murine macrophage cell line, stimulated with LPS |
Why This Matters
For studies investigating anti-inflammatory or cardioprotective mechanisms where iNOS modulation is critical, use of the incorrect enantiomer would require 3.3-fold higher concentrations to achieve equivalent target engagement, potentially introducing off-target effects and confounding dose-response interpretations.
- [1] Park JE, et al. Enantiomers of higenamine inhibit LPS-induced iNOS in a macrophage cell line and improve the survival of mice with experimental endotoxemia. Int Immunopharmacol. 2006;6(2):241-247. View Source
